2-((4-chlorophenyl)thio)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide
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Description
2-((4-chlorophenyl)thio)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H16ClN3O4S and its molecular weight is 405.85. The purity is usually 95%.
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Scientific Research Applications
Alpha-Glucosidase Inhibition
A study by Iftikhar et al. (2019) explored the synthesis of new N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide and evaluated their potential as α-glucosidase inhibitors. These compounds, including ones structurally related to 2-((4-chlorophenyl)thio)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide, were found to be promising inhibitors, suggesting potential applications in managing conditions like diabetes.
Enzyme Inhibition
Rehman et al. (2013) reported the synthesis of a series including 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives, which were screened against various enzymes such as acetylcholinesterase (AChE) and lipoxygenase (LOX). These compounds, related to this compound, demonstrated activity against AChE, indicating their potential in treating neurological disorders like Alzheimer's disease (Rehman et al., 2013).
Antibacterial Applications
The synthesis and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives by Nafeesa et al. (2017) indicated their potential as antibacterial agents. This suggests that compounds like this compound could have applications in combating bacterial infections.
Molecular Structure Studies
Saravanan et al. (2016) focused on the molecular structure of similar compounds, highlighting the importance of structural studies in understanding the physical and chemical properties of such molecules (Saravanan et al., 2016). These insights are crucial for tailoring these compounds for specific applications in medicinal chemistry.
Synthesis and Antimicrobial Activity
The study by Gul et al. (2017) on the synthesis and antimicrobial evaluation of related 1,3,4-oxadiazole compounds suggests their potential use in developing new antimicrobial agents. The effectiveness against various microbial species indicates a broad spectrum of applications in infection control.
Antitumor Activity
Yurttaş et al. (2015) investigated N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives for antitumor activity. This suggests the potential of similar compounds, like this compound, in cancer research and treatment (Yurttaş et al., 2015).
Anti-inflammatory and Antithrombotic Studies
Basra et al. (2019) conducted anti-inflammatory and antithrombotic studies on 1,3,4-oxadiazole derivatives, highlighting another potential therapeutic application of structurally related compounds in the treatment of inflammatory and thrombotic disorders (Basra et al., 2019).
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4S/c1-24-13-7-11(8-14(9-13)25-2)17-21-22-18(26-17)20-16(23)10-27-15-5-3-12(19)4-6-15/h3-9H,10H2,1-2H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLNXLMRCUHUAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.